molecular formula C9H10N2O2 B1311990 3-Nitro-5,6,7,8-tetrahydroquinoline CAS No. 84531-35-1

3-Nitro-5,6,7,8-tetrahydroquinoline

Cat. No. B1311990
Key on ui cas rn: 84531-35-1
M. Wt: 178.19 g/mol
InChI Key: HBFBJEXFVBHLIC-UHFFFAOYSA-N
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Patent
US05378848

Procedure details

A suspension of 15.8 g of 3-nitro-5,6,7,8-tetrahydroquinoline [synthesized according to the method as described in Bull. Chem. Soc. Jpn. Vol. 63 (1990), 2820] and 1.6 g of 5% palladium carbon in 300 ml of methanol is hydrogenerated at ordinary temperature under atmospheric pressure. The catalyst is filtered off, and the filtrate is concentrated in vacuo to remove the solvent. The resultant crude product is recrystallized from methylene chloride-isopropyl ether to give 12.76 g of the titled compound 1. Yield: 97%
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
1.6 g
Type
catalyst
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1)([O-])=O>CO.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[N:6][C:7]2[CH2:8][CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NC=2CCCCC2C1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
palladium carbon
Quantity
1.6 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resultant crude product is recrystallized from methylene chloride-isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C=NC=2CCCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.76 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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